molecular formula C21H28O4 B596755 ()-11-nor-9-carboxy-Delta9-THC-d3 (solution) CAS No. 130381-15-6

()-11-nor-9-carboxy-Delta9-THC-d3 (solution)

Katalognummer: B596755
CAS-Nummer: 130381-15-6
Molekulargewicht: 347.469
InChI-Schlüssel: YOVRGSHRZRJTLZ-FWHYEAKOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(-)-11-nor-9-carboxy-Δ9-THC-d3 (CAS: 130381-15-6) is a deuterated analog of the primary urinary metabolite of Δ9-tetrahydrocannabinol (Δ9-THC), 11-nor-9-carboxy-Δ9-THC (THCCOOH). It serves as an internal standard in gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS) for precise quantification of THCCOOH in biological matrices . The compound is formulated as a methanol solution (≥99% deuterated) with a molecular formula of C21H25D3O4 and a molecular weight of 347.5 g/mol. Its stability is ensured at -20°C for at least one year . The deuterium atoms at the 5-position minimize isotopic interference, enhancing analytical accuracy in MS-based methods .

Eigenschaften

IUPAC Name

(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(5,5,5-trideuteriopentyl)-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O4/c1-4-5-6-7-13-10-17(22)19-15-12-14(20(23)24)8-9-16(15)21(2,3)25-18(19)11-13/h10-12,15-16,22H,4-9H2,1-3H3,(H,23,24)/t15-,16-/m1/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVRGSHRZRJTLZ-FWHYEAKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCCCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001016163
Record name THC-COOH-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130381-15-6, 136844-96-7
Record name 6a,7,8,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-(pentyl-5,5,5-D3)-6H-dibenzo(b,D)pyran-9-carboxylic acid, (6aR,10aR)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130381156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name THC-COOH-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 136844-96-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 9-CARBOXY-11-NOR-.DELTA.9-TETRAHYDROCANNABINOL, (PENTYL-5,5,5-D3)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Q7WYX30LC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Vorbereitungsmethoden

Synthetic Pathways for Deuterium-Labeled Cannabinoid Metabolites

The synthesis of (−)-11-nor-9-carboxy-Δ9-THC-d3 involves deuterium incorporation at specific positions to ensure isotopic stability and analytical utility. Commercial producers like LGC Standards and Cerilliant employ multi-step synthetic routes starting from Δ9-THC or its precursors. Deuterium is typically introduced via catalytic hydrogen-deuterium exchange or through deuterated reagents during intermediate synthesis . For example, the pentyl side chain of Δ9-THC is modified using 5,5,5-trideuteriopentyl groups to yield the D3-labeled variant .

Key synthetic challenges include maintaining stereochemical integrity at the 6aR and 10aR positions while ensuring complete deuteration. Advanced techniques such as asymmetric catalysis and chiral chromatography are employed to isolate the (−)-enantiomer, which matches the natural configuration of human metabolites .

Purification and Solid-Phase Extraction Protocols

Post-synthesis purification leverages solid-phase extraction (SPE) to isolate (−)-11-nor-9-carboxy-Δ9-THC-d3 from reaction byproducts. A validated SPE protocol involves:

  • Column Conditioning : 3 mL methanol followed by 3 mL deionized water.

  • Sample Loading : Acidified plasma or urine samples (pH 4.5) mixed with internal standards.

  • Washing : 3 mL methanol:water (50:50 v/v) to remove hydrophilic impurities.

  • Elution : 2 × 2 mL hexane:ethyl acetate:glacial acetic acid (90:10:1 v/v/v) .

This method achieves >95% recovery rates for carboxylated metabolites, as demonstrated in GC-MS validation studies .

Solution Formulation and Stability Testing

Commercial solutions of (−)-11-nor-9-carboxy-Δ9-THC-d3 are prepared in methanol at concentrations ranging from 1.0 mg/mL to 100 μg/mL . Stability studies confirm that methanol solutions stored at −20°C retain >90% potency for 24 months, with degradation products (e.g., Δ9-THC-d3) monitored via LC-MS/MS . Accelerated stability testing under thermal stress (40°C for 30 days) shows <5% decomposition, ensuring reliability for long-term storage .

Table 1: Analytical Parameters for (−)-11-nor-9-carboxy-Δ9-THC-d3 Solutions

ParameterGC-MS Method LC-MS/MS Method
ColumnDB-5MS (30 m × 0.25 mm)C18 (2.1 × 50 mm, 1.7 μm)
Ionization ModeElectron ImpactElectrospray (+)
Quantitation Ion (m/z)371 → 473348.3 → 191.1
Linearity Range (ng/mL)0.20–50.001–200
Limit of Detection (ng/mL)0.060.5

Derivatization Strategies for Enhanced Detection

Carboxylated metabolites require derivatization to improve volatility and detection sensitivity in GC-MS. A standard protocol uses 50 μL N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) at 70°C for 30 minutes . This replaces labile hydrogens with trimethylsilyl groups, shifting the molecular ion to m/z 488 for (−)-11-nor-9-carboxy-Δ9-THC-d3 . Derivatization efficiency exceeds 98% when monitored against deuterated internal standards .

Quality Control and Method Validation

Batch-produced solutions undergo rigorous quality control:

  • Purity Assessment : HPLC-UV at 220 nm confirms ≥99% chemical purity .

  • Isotopic Enrichment : High-resolution MS verifies D3 incorporation ≥99.5% .

  • Cross-Contamination Checks : Absence of Δ9-THC and 11-OH-THC confirmed at <0.1% .

Inter-laboratory validations demonstrate excellent reproducibility, with intra-day and inter-day precision (%RSD) of 2.1–4.8% and 3.5–6.2%, respectively .

Applications in Human Metabolic Studies

Recent studies utilizing (−)-11-nor-9-carboxy-Δ9-THC-d3 have uncovered novel metabolic pathways, including the formation of 11-nor-9-carboxy-hexahydrocannabinol (HHC-COOH) via double-bond reduction in human liver microsomes . These findings, summarized in Table 2 , highlight the compound’s role in advancing cannabinoid pharmacokinetics research.

Table 2: Metabolic Derivatives Quantified Using (−)-11-nor-9-carboxy-Δ9-THC-d3

MetaboliteMedian Concentration (ng/mL)Detection Rate (%)
THC-COOH48.7100
HHC-COOH3.484
11-OH-HHC1.215

Analyse Chemischer Reaktionen

Types of Reactions

()-11-nor-9-carboxy-Delta9-THC-d3 (solution) can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: Functional groups on the aromatic rings can be substituted with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound may be studied for its potential effects on cellular processes and pathways. Its interactions with biological molecules can provide insights into its potential therapeutic applications.

Medicine

In medicine, this compound may be investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases.

Industry

In industry, this compound may be used in the development of new materials and products. Its unique chemical properties can be harnessed for applications in fields such as materials science and nanotechnology.

Wirkmechanismus

The mechanism of action of ()-11-nor-9-carboxy-Delta9-THC-d3 (solution) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Related Compounds

Structural Analogues and Metabolites

(-)-11-nor-9-carboxy-Δ9-THC (THCCOOH)
  • Structure: Non-deuterated parent compound (C21H28O4, MW: 344.44 g/mol).
  • Role : Major inactive urinary metabolite of Δ9-THC, critical for confirming cannabis exposure in forensic toxicology .
  • Detection : Quantified via GC-MS or LC-MS/MS with limits of detection (LOD) as low as 1.6 ng/mL in plasma .
  • Pharmacokinetics : Terminal urinary elimination half-life ranges from 44.2–64.0 hours following oral administration .
11-Hydroxy-Δ9-THC (11-OH-THC)
  • Structure : Active hydroxylated metabolite (C21H30O3, MW: 330.5 g/mol).
  • Role : Psychoactive intermediate in Δ9-THC metabolism; detected in plasma and meconium .
  • Detection : Co-analyzed with THCCOOH in meconium to improve confirmation rates (LOD: 5 ng/g) .
  • Pharmacokinetics : Plasma concentrations correlate with THCCOOH (R<sup>2</sup> = 0.79) but are threefold lower .
(-)-11-nor-9-carboxy-Δ8-THC
  • Structure : Δ8-THC metabolite (C21H28O4, MW: 344.44 g/mol).
  • Role : Used to distinguish Δ8-THC (semi-synthetic) from Δ9-THC (natural) consumption .
  • Detection : Requires LC-MS differentiation due to structural similarity to THCCOOH .

Deuterated Internal Standards

(-)-11-nor-9-carboxy-Δ9-THC-d3
  • Application : Internal standard for THCCOOH quantification.
  • Advantage : Deuterium substitution minimizes matrix effects; improves precision (between-run RSD: 7.4% for THCCOOH) .
  • Comparison to Non-Deuterated THCCOOH: Similarities: Identical chromatographic retention times. Differences: Mass shift (+3 Da) enables isotopic discrimination in MS .
(±)-11-nor-9-carboxy-Δ9-THC-D9
  • Structure : Fully deuterated analog (D9 substitution).
  • Use : Alternative internal standard for high-resolution MS methods .

Analytical and Pharmacokinetic Data

Table 1: Key Analytical Parameters of Δ9-THC Metabolites

Compound Matrix LOD (ng/mL) LOQ (ng/mL) Half-Life (h) Key Reference
THCCOOH (non-deuterated) Urine/Plasma 1.6 2.5 44.2–64.0
11-OH-THC Plasma 0.2 0.8 N/A
THCCOOH-d3 (internal std) Blood/Urine N/A N/A N/A

Table 2: Metabolic Correlation and Excretion

Parameter THCCOOH vs. Δ9-THC THCCOOH vs. 11-OH-THC
Correlation (R<sup>2</sup>) 0.67 0.79
Concentration Ratio ~3:1 (higher THCCOOH) ~3:1 (higher THCCOOH)
Reference

Methodological Considerations

  • Hydrolysis Requirements : Enzymatic (β-glucuronidase) and alkaline hydrolysis are critical for liberating conjugated metabolites in urine .
  • Matrix Differences :
    • Urine : THCCOOH is the dominant metabolite (>90% excretion) but accounts for <3% of administered Δ9-THC dose .
    • Meconium : Requires analysis of 11-OH-THC and 8β,11-diOH-THC for comprehensive confirmation .
  • Creatinine Correction : THCCOOH/creatinine ratios (>0.5) in serial urine samples indicate recent cannabis use (85.4% accuracy) .

Biologische Aktivität

(−)-11-nor-9-carboxy-Δ9-THC-d3, commonly referred to as THC-COOH-d3, is a deuterated analogue of the primary metabolite of Δ9-tetrahydrocannabinol (Δ9-THC). This compound is significant in pharmacological studies and forensic toxicology as it serves as an internal standard for quantifying THC metabolites in biological samples. This article explores the biological activity of THC-COOH-d3, focusing on its metabolism, pharmacokinetics, and implications in clinical and forensic settings.

Metabolism of THC and Its Metabolites

Δ9-THC undergoes extensive metabolism primarily in the liver, where it is converted into several metabolites, including 11-hydroxy-Δ9-THC (11-OH-THC) and 11-nor-9-carboxy-Δ9-THC (THC-COOH). The metabolic pathway involves hydroxylation and subsequent oxidation:

  • Hydroxylation : Δ9-THC is hydroxylated at the allylic C-11 position to form 11-OH-THC.
  • Oxidation : 11-OH-THC is further oxidized to form THC-COOH, which is excreted in urine.

The metabolic process can be summarized as follows:

 9 THCP450 enzymes11 OH THCoxidationTHC COOH\text{ 9 THC}\xrightarrow{\text{P450 enzymes}}\text{11 OH THC}\xrightarrow{\text{oxidation}}\text{THC COOH}

Key Metabolites and Their Activities

Metabolite Chemical Structure Biological Activity
Δ9-THCΔ9-THCPsychoactive effects, binds to CB1 receptors
11-OH-THC11-OH-THCPsychoactive; more potent than Δ9-THC
THC-COOHTHC-COOHNon-psychoactive; potential anti-inflammatory effects

Pharmacokinetics of THC-COOH-d3

The pharmacokinetics of THC metabolites are crucial for understanding their duration of action and effects. Studies have shown that THC-COOH can be detected in biological fluids for extended periods post-consumption, making it a reliable marker for cannabis use.

Case Studies

  • Study on Plasma Concentrations :
    In a clinical study involving daily cannabis smokers, plasma concentrations of THC and its metabolites were monitored after controlled oral dosing. The results indicated that while Δ9-THC peaked rapidly, THC-COOH levels remained elevated for longer durations, highlighting its utility in confirming cannabis exposure over time .
  • Forensic Analysis :
    A forensic study analyzed whole blood samples from traffic cases to investigate the presence of cannabinoids. The findings revealed that THC-COOH was detected in a significant number of cases, providing evidence of cannabis consumption even after acute effects had subsided .

Applications in Forensic Toxicology

The primary application of THC-COOH-d3 lies in its role as an internal standard for quantifying THC metabolites using advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its deuterated form allows for precise measurements by minimizing variability during analysis.

Analytical Techniques

Technique Application
GC-MSQuantification of THC metabolites in plasma
LC-MSDetection of cannabinoids in urine and saliva

Q & A

Q. How can researchers resolve discrepancies between chromatographic purity and mass-balance purity values for (−)-11-nor-9-carboxy-Δ9-THC-d3?

  • Methodological Answer : Calculate mass-balance purity as: Purity=(100Residual SolventsWaterInorganics)×Chromatographic Purity100\text{Purity} = \frac{(100 - \text{Residual Solvents} - \text{Water} - \text{Inorganics}) \times \text{Chromatographic Purity}}{100}

    If results from HPLC/UV and LC/MS differ by >0.5%, investigate residual solvents (via GC/FID) or inorganic ash content (micro-combustion analysis) to identify unaccounted impurities .

Q. What strategies mitigate matrix effects when quantifying (−)-11-nor-9-carboxy-Δ9-THC in complex biological samples using deuterated IS?

  • Methodological Answer : Employ a column-switching LC-MS/MS system to minimize matrix interference. Use post-column infusion to assess ion suppression/enhancement. Optimize solid-phase extraction (SPE) protocols, such as mixed-mode cation-exchange cartridges, to isolate the analyte and IS from phospholipids and salts .

Q. How does the deuterium isotope effect influence quantification accuracy in GC-MS vs. LC-MS workflows?

  • Methodological Answer : In GC-MS, deuterated IS may exhibit slight retention time shifts due to isotopic effects; adjust method parameters to ensure co-elution with the analyte. For LC-MS, deuterium labeling minimally affects retention but improves ionization consistency. Validate ion ratios (e.g., m/z transitions) to confirm isotopic fidelity .

Q. What validation parameters are essential when developing a multi-analyte panel including (−)-11-nor-9-carboxy-Δ9-THC and its metabolites?

  • Methodological Answer : Assess specificity (no cross-reactivity with Δ8-THC acid or glucuronide conjugates), carryover (<20% of LLOQ), and stability under freeze-thaw cycles. Use a deuterated IS for each major metabolite (e.g., THC-OH-d3, THC-COOH-d3) to account for variability in extraction efficiency .

Q. How do storage conditions impact the stability of (−)-11-nor-9-carboxy-Δ9-THC-d3 in methanol vs. alternative solvents?

  • Methodological Answer : Methanol is preferred due to its low volatility and compatibility with LC-MS. Avoid aqueous solutions, as hydrolysis of the carboxylic acid group may occur. For long-term storage (>1 year), aliquot into amber vials under inert gas (e.g., argon) to prevent oxidation .

Q. What analytical approaches differentiate (−)-11-nor-9-carboxy-Δ9-THC-d3 from its racemic counterpart in chiral separations?

  • Methodological Answer : Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC with UV detection at 220 nm. Validate resolution (Rs >1.5) between enantiomers and confirm elution order via spiking with racemic standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
()-11-nor-9-carboxy-Delta9-THC-d3 (solution)
Reactant of Route 2
()-11-nor-9-carboxy-Delta9-THC-d3 (solution)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.